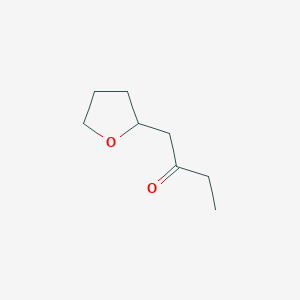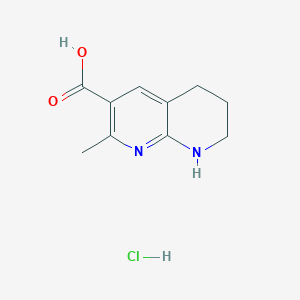
(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine: is a heterocyclic compound that features a morpholine ring substituted with a 2,6-dichloropyridine-4-carbonyl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine typically involves the following steps:
Formation of the Pyridine Derivative: The starting material, 2,6-dichloropyridine, is subjected to a carbonylation reaction to introduce the carbonyl group at the 4-position.
Morpholine Ring Formation: The carbonylated pyridine derivative is then reacted with ®-3-methylmorpholine under specific conditions to form the final product.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to enhance yield and purity. The process may also include purification steps like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the morpholine ring.
Reduction: Reduction reactions can occur at the carbonyl group, converting it to an alcohol.
Substitution: The dichloropyridine moiety can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of a carboxylic acid or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted pyridine derivatives.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Biology:
Biological Studies: It is used in biological studies to understand its interaction with various biological targets and its potential therapeutic effects.
Medicine:
Drug Development: The compound is explored for its potential use in drug development, particularly as a lead compound for designing new drugs targeting specific receptors or enzymes.
Industry:
Chemical Industry: It is used in the chemical industry as a building block for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to a therapeutic effect. The exact pathways and molecular targets involved depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-ethylmorpholine
- (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-phenylmorpholine
- (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-isopropylmorpholine
Comparison:
- Structural Differences: The primary difference lies in the substituent on the morpholine ring (methyl, ethyl, phenyl, isopropyl).
- Chemical Properties: These structural differences can lead to variations in chemical properties such as solubility, reactivity, and stability.
- Biological Activity: The biological activity of these compounds may also differ, with each compound potentially exhibiting unique interactions with biological targets.
Uniqueness: (3R)-4-(2,6-dichloropyridine-4-carbonyl)-3-methylmorpholine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
(2,6-dichloropyridin-4-yl)-[(3R)-3-methylmorpholin-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12Cl2N2O2/c1-7-6-17-3-2-15(7)11(16)8-4-9(12)14-10(13)5-8/h4-5,7H,2-3,6H2,1H3/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWCMORUZQCRXOR-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1COCCN1C(=O)C2=CC(=NC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-oxo-1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]pyrrolidine-3-carboxamide](/img/structure/B2767310.png)

![4-{1-[2-(4-ethylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}-1-(4-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2767317.png)
![2-(benzo[d]oxazol-2-ylthio)-N-((3-methyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)acetamide](/img/structure/B2767318.png)
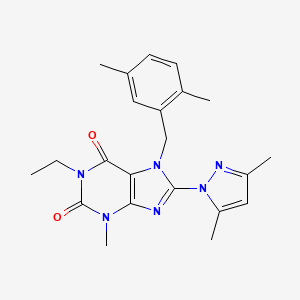
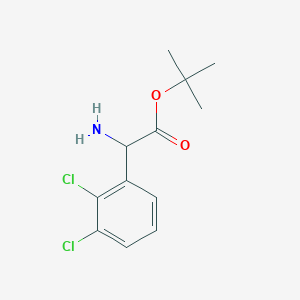

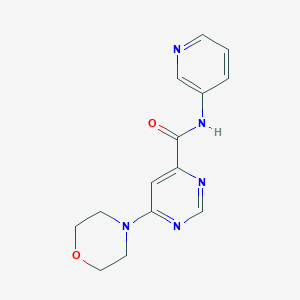
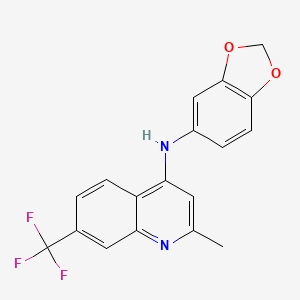
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-5,7,8-trimethyl-2H-chromen-2-one](/img/structure/B2767328.png)
![N-(1-(thiophen-2-yl)cyclopentyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2767329.png)

